molecular formula C20H16FN5O B11275406 1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea

1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea

Cat. No.: B11275406
M. Wt: 361.4 g/mol
InChI Key: YWBYFTYDGVWGHT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea is a complex organic compound that features a unique structure combining a fluorophenyl group and an imidazo[1,2-A]pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-A]pyrimidine core, followed by the introduction of the fluorophenyl group. Common synthetic methods include:

    Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions to form the imidazo[1,2-A]pyrimidine core.

    Substitution Reactions: Introducing the fluorophenyl group through nucleophilic aromatic substitution.

    Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to link the fluorophenyl and imidazo[1,2-A]pyrimidinyl groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Coupling: The compound can be used in coupling reactions to form larger, more complex molecules.

Common reagents and conditions for these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea: Contains a bromine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea: Features a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H16FN5O

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea

InChI

InChI=1S/C20H16FN5O/c1-13-10-11-26-12-18(25-19(26)22-13)14-2-6-16(7-3-14)23-20(27)24-17-8-4-15(21)5-9-17/h2-12H,1H3,(H2,23,24,27)

InChI Key

YWBYFTYDGVWGHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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